

Lupanine Perchlorate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lupanine perchlorate*

Cat. No.: *B1675495*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **lupanine perchlorate**, a quinolizidine alkaloid salt. The document covers its chemical properties, detailed experimental protocols for its isolation and preparation, and its known interactions with key biological signaling pathways. This information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Data Presentation

The fundamental physicochemical properties of **lupanine perchlorate** are summarized in the table below for quick reference. It is important to note the existence of two distinct CAS numbers, which may correspond to different stereoisomers or preparations of the compound.

Property	Value	Citations
Chemical Name	(+)-Lupanine Perchlorate	
Molecular Formula	C ₁₅ H ₂₅ ClN ₂ O ₅	[1]
Molecular Weight	348.82 g/mol	[1]
CAS Number	550-90-3 (for (+)-Lupanine Perchlorate)	[1]
	7400-11-5	

Experimental Protocols

Isolation of Lupanine from Lupinus Seeds and Conversion to Lupanine Perchlorate

This protocol outlines a common procedure for the extraction of lupanine from its natural source, *Lupinus* seeds, and its subsequent conversion to the perchlorate salt.

Materials:

- Dry *Lupinus albus* seeds
- Water
- Aqueous alkaline solution (e.g., Potassium Hydroxide, KOH)
- Celite
- Organic solvent (e.g., diethyl ether, dichloromethane)
- Anhydrous sodium sulfate
- Perchloric acid
- Methanol
- Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, rotary evaporator)

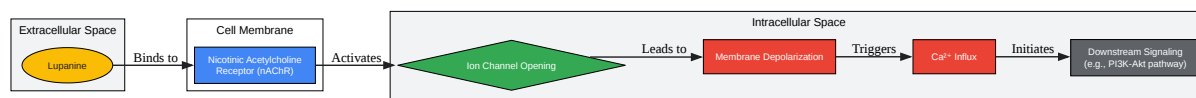
Procedure:

- Extraction of Crude Lupanine:
 - Combine dry *Lupinus albus* seeds with water in a flask equipped with a reflux condenser.
 - Heat the mixture in a water bath at 80-100°C for a minimum of 15 hours.
 - After heating, allow the mixture to cool and filter it through Celite to remove solid plant material.

- Adjust the pH of the filtrate to >12 using an aqueous alkaline solution (e.g., KOH).
- Extract the basified solution with an appropriate organic solvent, such as diethyl ether, using a 1:1 ratio of organic to aqueous phase.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude lupanine.
- Purification and Formation of **Lupanine Perchlorate**:
 - The crude lupanine can be further purified by column chromatography.
 - To form the perchlorate salt, dissolve the crude lupanine in methanol.
 - Add a solution of perchloric acid in methanol (e.g., 10% v/v) dropwise to the lupanine solution until crystallization begins.
 - Allow the crystallization to proceed to completion.
 - Collect the **lupanine perchlorate** crystals by filtration and wash with a small amount of cold methanol or diethyl ether.
 - Dry the crystals under vacuum.

Signaling Pathways

Lupanine has been shown to interact with several important signaling pathways, highlighting its potential for pharmacological applications. The following diagrams illustrate two of its key mechanisms of action.



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Caption: Lupanine interaction with the nicotinic acetylcholine receptor (nAChR) signaling pathway.

Lupanine acts as a neurotransmitter for nicotinic acetylcholine receptors (nAChRs).[2] Binding of lupanine to nAChRs, which are ligand-gated ion channels, leads to the opening of the channel pore. This results in membrane depolarization and an influx of cations, including Ca²⁺, which in turn triggers various downstream intracellular signaling cascades, such as the PI3K-Akt pathway.



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Caption: Lupanine's modulation of insulin secretion via inhibition of ATP-dependent K⁺ channels.

In pancreatic β-cells, lupanine has been shown to modulate insulin secretion by directly inhibiting ATP-dependent potassium (KATP) channels.[3] This inhibition reduces the efflux of potassium ions, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of Ca²⁺. This increase in

intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules, thereby enhancing insulin release.[3]

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References

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